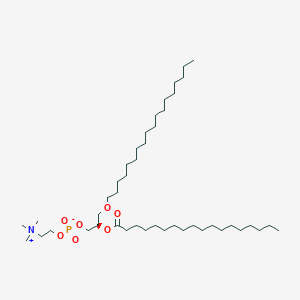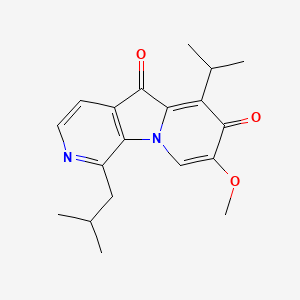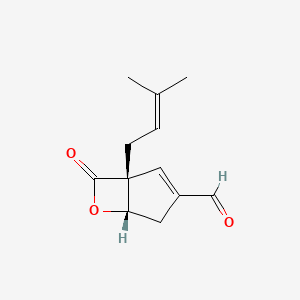
Malachite green isothiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Malachite green isothiocyanate is an organic perchlorate salt. It has a role as a fluorochrome. It contains a this compound cation.
Applications De Recherche Scientifique
Toxicological and Environmental Impact
Malachite green (MG), including its isothiocyanate form, has been widely used in various industries such as aquaculture, food, health, and textiles. However, its use has raised concerns due to reported toxic effects. Studies have shown that MG can cause carcinogenesis, mutagenesis, chromosomal fractures, teratogenicity, and respiratory toxicity. Residues of MG and its reduced form have been found in serum, liver, kidney, muscles, and other tissues, as well as in eggs and fry. Toxic effects have also been observed in mammals, including organ damage and developmental abnormalities. Despite its toxicological impact, MG continues to be used in aquaculture and other industries, indicating a need for alternatives or safer use practices (Srivastava, Sinha, & Roy, 2004).
Detection and Monitoring
Given the widespread use of MG and its potential health hazards, various methods have been developed to detect and monitor MG and its metabolites, especially in aquaculture products and environmental water. Analytical methods include high-performance liquid chromatography, liquid chromatography tandem mass spectrometry, surface-enhanced Raman spectroscopy, electrochemical methods, immunological assays, spectrophotometry, and fluorescent methods. These methods aim to provide accurate and efficient ways to monitor MG levels, ensuring safety and compliance with regulatory standards (Zhou, Zhang, Pan, & Li, 2019).
Removal Techniques
Research has also focused on methods for the removal of MG from water, as it is used as a dye and can be an environmental contaminant. Studies have investigated the photocatalytic removal of MG using nanocomposites containing titanium dioxide. Various elements, such as iron, tin, silver, silicon, and nickel, have been used to dope titanium dioxide, enhancing the photocatalytic decomposition of MG. The removal efficiency reported in these studies ranges from 75% to 100%, highlighting the potential of these nanocomposites in water purification and environmental protection (Amiri-Hosseini & Hashempour, 2021).
Propriétés
Formule moléculaire |
C24H24ClN3O4S |
|---|---|
Poids moléculaire |
486 g/mol |
Nom IUPAC |
[4-[[4-(dimethylamino)phenyl]-(4-isothiocyanatophenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;perchlorate |
InChI |
InChI=1S/C24H24N3S.ClHO4/c1-26(2)22-13-7-19(8-14-22)24(18-5-11-21(12-6-18)25-17-28)20-9-15-23(16-10-20)27(3)4;2-1(3,4)5/h5-16H,1-4H3;(H,2,3,4,5)/q+1;/p-1 |
Clé InChI |
DDKWQLRWSLILIV-UHFFFAOYSA-M |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N=C=S.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




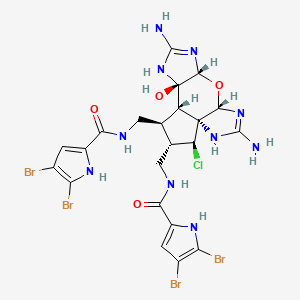
![N-[[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-azetidinyl]methyl]-2,6-difluorobenzenesulfonamide](/img/structure/B1264004.png)
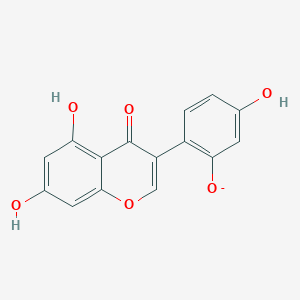


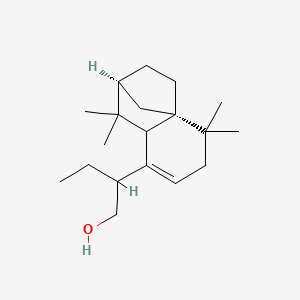
![2-[5-Phenoxy-4'-(trifluoromethyl)biphenyl-3-yl]pentanoic acid](/img/structure/B1264012.png)

